N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound notable for its potential therapeutic applications. It features a unique combination of isoxazole, oxadiazole, and pyridazine moieties, which may contribute to its biological activity. This compound is classified under heterocyclic compounds due to the presence of multiple ring structures containing nitrogen atoms.
This compound can be sourced from chemical supply companies such as Sigma-Aldrich, which provides various derivatives and related compounds for research purposes. The molecular formula of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is C_{15}H_{16}N_{4}O_{3}, indicating a molecular weight of approximately 284.31 g/mol. It belongs to the class of organic compounds known for their diverse pharmacological properties.
The synthesis of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide can be achieved through multi-step synthetic routes involving the following key reactions:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity.
The molecular structure features several functional groups that contribute to its chemical behavior. The key components include:
The compound's structural data can be represented in various formats such as SMILES (Simplified Molecular Input Line Entry System) or InChI (International Chemical Identifier). For example:
CC(=O)N(Cc1noc(n1)c2ccccc2)C(=O)N
This representation aids in computational modeling and predicting interactions with biological targets.
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide may undergo various chemical reactions including:
Understanding these reactions is crucial for predicting stability and reactivity in biological systems or synthetic applications.
The mechanism of action for N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide likely involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often act as inhibitors or modulators in biochemical pathways, potentially influencing processes like cell signaling or metabolic pathways.
The compound typically exists as a solid at room temperature with specific melting and boiling points that can vary based on purity and crystalline form.
Key chemical properties include:
Relevant data includes:
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide has potential applications in drug discovery due to its unique structural features that may confer biological activity. Research into similar compounds suggests they could serve roles in treating various diseases, including cancer or neurological disorders.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: